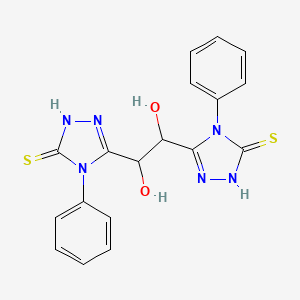

1,2-bis(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)ethane-1,2-diol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

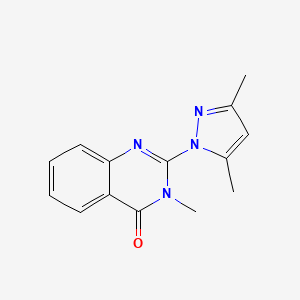

“1,2-bis(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)ethane-1,2-diol”, also known as BPTED, is a compound with a highly complex structure. It has attracted the attention of scientists in recent years due to its potential applications in various fields. The empirical formula of this compound is C18H16N6O2S2 and it has a molecular weight of 412.49 .

Molecular Structure Analysis

The molecular structure of “this compound” is complex, with the presence of multiple functional groups. The SMILES string representation of the molecule is SC1=NN=C(C(O)C(O)C2=NN=C(S)N2C3=CC=CC=C3)N1C4=CC=CC=C4 .

Applications De Recherche Scientifique

Synthetic Routes and Biological Activities

1,2,3-Triazoles, including structures similar to 1,2-bis(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)ethane-1,2-diol, are pivotal in the field of drug discovery, bioconjugation, material science, and pharmaceutical chemistry due to their stability and significant interactions with biological targets. The Huisgen 1,3-dipolar azide-alkyne cycloaddition, a key click reaction, facilitates the synthesis of 1,4-disubstituted 1,2,3-triazoles, enhancing the exploration of biologically active triazoles (Kaushik et al., 2019).

Corrosion Inhibition

Recent studies underscore the effectiveness of 1,2,3-triazole derivatives as corrosion inhibitors for various metals and alloys in aggressive media. The regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles via copper-catalyzed azide-alkyne cycloaddition (CuAAC) click reactions has garnered attention for their non-toxic, environmentally friendly properties and stability against hydrolysis, proving them as efficient molecular corrosion inhibitors (Hrimla et al., 2021).

Chemotherapeutic Potential

The synthesis and investigation of triazole derivatives reveal their significant cytotoxic properties, often surpassing contemporary anticancer drugs. Their tumor-selective toxicity and modulation of multi-drug resistance highlight their potential as antineoplastic agents. Mechanisms include apoptosis induction, reactive oxygen species generation, caspase activation, and mitochondrial function impact. These compounds also exhibit antimalarial and antimycobacterial properties, with promising tolerability in mammalian models, warranting further evaluation as antineoplastic drug candidates (Hossain et al., 2020).

Eco-friendly Synthesis and Applications

The eco-friendly synthesis of triazoles, including methods under microwave irradiation, has been extensively reviewed. This synthesis approach emphasizes the use of new and easily recoverable catalysts, offering advantages such as shorter reaction times, easier work-ups, and higher yields compared to classical procedures. These methodologies are not only pivotal for the industrial synthesis of drugs but also applicable in other areas, underscoring the versatile applications of triazole derivatives (de Souza et al., 2019).

Propriétés

IUPAC Name |

3-[1,2-dihydroxy-2-(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)ethyl]-4-phenyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N6O2S2/c25-13(15-19-21-17(27)23(15)11-7-3-1-4-8-11)14(26)16-20-22-18(28)24(16)12-9-5-2-6-10-12/h1-10,13-14,25-26H,(H,21,27)(H,22,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OATVNTYLJYTGAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NNC2=S)C(C(C3=NNC(=S)N3C4=CC=CC=C4)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N6O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(tert-Butoxycarbonyl-cyclopentylamino)-methyl]-benzoic acid](/img/structure/B2600857.png)

![2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,5-dichlorophenyl)acetamide](/img/structure/B2600858.png)

![(2E)-3-[4-(ethoxycarbonyl)-1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid](/img/structure/B2600863.png)

![N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-phenylbutanamide](/img/structure/B2600865.png)

![2-[1-[(2,4-Dimethoxyphenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2600868.png)

![3-{[4-(2,5-dimethylphenyl)piperazino]carbonyl}-6-isobutylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2600869.png)

![(3E)-3-{[(3-fluorophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2600871.png)

![N-(5-chloro-2-methoxyphenyl)-2-(2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2600880.png)